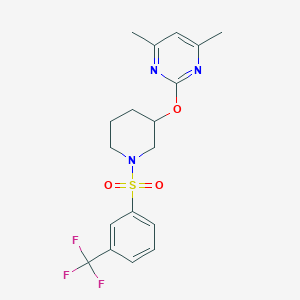

4,6-Dimethyl-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

At position 2 of the pyrimidine ring, a piperidin-3-yloxy group is attached, which is further modified at the 1-position with a 3-(trifluoromethyl)phenylsulfonyl moiety. The sulfonamide linker contributes to hydrogen-bonding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

4,6-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3S/c1-12-9-13(2)23-17(22-12)27-15-6-4-8-24(11-15)28(25,26)16-7-3-5-14(10-16)18(19,20)21/h3,5,7,9-10,15H,4,6,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWVWULFWLZCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,6-Dimethyl-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F3N3O2S, with a molecular weight of 397.43 g/mol. The structure features a pyrimidine core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound primarily stems from its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve binding affinity to target proteins. The sulfonamide group is known for its ability to form hydrogen bonds, facilitating interactions with enzymes or receptors involved in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and MDA-MB-231 cells, suggesting potent anticancer activity .

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties. Some derivatives have shown efficacy against viral strains by inhibiting viral replication processes. For example, certain pyrimidine analogs were reported to exhibit EC50 values below 10 nM against HIV strains, indicating strong antiviral potential .

Case Studies

- Anticancer Study : In a study evaluating the anticancer effects of pyrimidine derivatives, compound 4 demonstrated IC50 values of 5.5 μM against MCF-7 cells and 7.2 μM against MDA-MB-231 cells. These results were significantly better than those observed with standard chemotherapeutics like 5-Fluorouracil (IC50 = 17 μM) .

- Antiviral Efficacy : A recent investigation into the antiviral properties of pyrimidine derivatives found that compound 4 exhibited an EC50 value of 4.77 nM against the K103N mutant strain of HIV, demonstrating its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position on the phenyl ring appears to enhance the potency of these compounds by improving their pharmacokinetic profiles and target interactions . The sulfonamide moiety is crucial for binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Key Differences

4,6-Dimethyl-2-[[5-Propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

- Core : 4,6-Dimethylpyrimidine.

- Substituent at Position 2 : A triazole ring with propylsulfanyl and 3-(trifluoromethyl)phenyl groups.

- Key Differences: Replaces the piperidinyloxy-sulfonamide group with a bis-sulfanyl-triazole moiety.

4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524)

- Core : 4,6-Dimethylpyrimidine.

- Substituent at Position 2 : Pyrrolidinyloxy group sulfonylated with a tetrahydronaphthalene ring.

- Key Differences: Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) increases ring strain and reduces basicity (pKa ~7–8), altering solubility. Molecular Weight: 387.5 g/mol (BI81524) vs. ~428.3 g/mol (target compound).

Ethyl 2-({2-[4-(Trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate (BI81526)

- Core: Tetrazole ring (non-pyrimidine).

- Substituents : Trifluoromethoxyphenyl group and ethyl ester.

- Key Differences :

Comparative Data Table

Research Implications and Structural Advantages of the Target Compound

- Piperidine vs. Pyrrolidine : The piperidine ring in the target compound offers better conformational flexibility for target engagement compared to BI81524’s rigid pyrrolidine.

- Sulfonamide vs. Tetrazole/Ester : The sulfonamide group in the target compound provides superior metabolic stability over BI81526’s ester moiety.

- CF₃-Phenyl vs. Tetrahydronaphthalene : The CF₃ group balances lipophilicity and electronic effects, avoiding excessive hydrophobicity seen in BI81524.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.